(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone
Description
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O/c1-13-8(7(10)6-12-13)9(15)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKHQDNJPZVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone typically involves the reaction of 4-bromo-2-methylpyrazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone is a synthetic organic compound with a molecular formula of C₁₁H₁₄BrN₃O. It features a pyrazole ring substituted with a bromine atom and a piperazine moiety. The bromine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.
Properties
Here are the compound's computed properties :
- Molecular Weight : 309.59 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 1
- Exact Mass : 308.00395 Da
- Monoisotopic Mass : 308.00395 Da
Synonyms
The compound is also known by these names :
- 1431966-28-7
- 1-(4-bromo-1-methyl-1H-pyrazole-5-carbonyl)piperazine hydrochloride
- 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride
- (4-bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone;hydrochloride
- MFCD25371299
Potential Applications
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone has shown potential biological activity, particularly in pharmacological contexts. Its unique structure and biological activity make it suitable for various applications.
Drug Development
The compound can be used in medicinal chemistry due to the functional groups present, which are significant for its biological activity. It can engage with various biological macromolecules. It can also be used as a building block for synthesizing more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Table 1: Structural and Molecular Comparisons
Key Observations :
Core Heterocycle Variation: The target compound uses a pyrazole core, while analogs employ indazole (KW2449), pyrrole (), or quinoline (). These differences influence binding specificity; for example, indazole derivatives like KW2449 target FLT3 kinases , whereas quinoline-based compounds may interact with DNA or other kinases. Bromine substitution is common across analogs, enhancing electrophilicity and target engagement.
Piperazine Modifications :
- Piperazine is unmodified in KW2449 but includes cyclopropylmethyl () or pyrimidinyl groups (). These modifications alter solubility and membrane permeability. KW2449’s high DMSO solubility (67 mg/mL) suggests favorable drug-like properties .
Larger molecules like the quinoline derivative (473 Da) may face challenges in cellular uptake.
Solubility and Physicochemical Properties
- Solubility Trends: KW2449 > Pyrrole derivative > Quinoline derivative. Bulky aromatic groups (e.g., benzoyl in ) reduce solubility .
- LogP Predictions : The target compound’s bromine and methyl groups may increase lipophilicity compared to unsubstituted analogs, balancing solubility and membrane penetration.
Biological Activity
The compound (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone (CAS No. 324021-82-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H13BrN4O
- Molecular Weight : 273.134 g/mol
- IUPAC Name : (4-bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone
- SMILES Notation : CC(=O)N1CCN(CC1)C2=C(N=N2)C(=C(C=C2Br)C)N
Pharmacological Profile
Research indicates that pyrazole derivatives, including (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone, exhibit a range of biological activities:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, a study demonstrated that related compounds exhibited up to 85% inhibition of TNF-alpha at specific concentrations .
- Antimicrobial Properties : Compounds within this class have been evaluated for their effectiveness against various bacterial strains. In vitro studies revealed significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential for treating bacterial infections .
- Neuroprotective Effects : Some pyrazole derivatives have demonstrated neuroprotective properties by inhibiting monoamine oxidase (MAO), which is linked to neurodegenerative diseases. The inhibition of MAO-B was particularly noted, with certain derivatives showing comparable efficacy to established MAO inhibitors .
The biological activity of (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone can be attributed to its interaction with various signaling pathways:
- MAPK Pathway : This compound may modulate the MAPK signaling pathway, which is crucial in regulating inflammatory responses and cell proliferation .
- G Protein-Coupled Receptors (GPCRs) : Pyrazole derivatives often interact with GPCRs, influencing neurotransmitter release and neuronal excitability, which could explain their effects on mood disorders and neuroprotection .
Study 1: Anti-inflammatory Efficacy
A recent study synthesized a series of pyrazole derivatives, including (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone, and evaluated their anti-inflammatory effects in animal models. The results showed significant reduction in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against multidrug-resistant strains of Salmonella typhi. Results indicated that it exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between brominated pyrazole intermediates and piperazine derivatives. For example, brominated pyrazoles (e.g., 4-Bromo-3-methylpyrazole, CAS 13808-64-5 ) can be reacted with activated piperazine precursors under reflux in dichloromethane/methanol mixtures (2:1 v/v) . Optimization involves adjusting reaction time, temperature (e.g., 50–80°C), and stoichiometric ratios of reagents. Monitoring via TLC (e.g., Rf = 0.35 in CH2Cl2/EtOH 19:1 ) or HPLC ensures progress. Catalysts like triethylamine or DMAP may enhance yields.
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer :
- Purity : Use HPLC with reference standards (e.g., impurities like MM0421.02 or MM0258.07 ) and UV detection at 254 nm.
- Structural Confirmation :
- NMR : Compare 1H/13C NMR signals to analogous piperazine-pyrazole derivatives (e.g., δH 3.2–3.8 ppm for piperazine protons ).
- Mass Spectrometry : ESI-MS (e.g., m/z = 423–425 [M+H]+ ).
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or WinGX (for data processing) .
Q. What analytical techniques are suitable for detecting and quantifying impurities in this compound?
- Methodological Answer : Impurity profiling requires:
- HPLC-MS : Detect trace impurities (e.g., unreacted bromopyrazole intermediates) using gradient elution with C18 columns .
- ICP-MS : Quantify residual bromine content if unreacted starting materials persist.
- Reference Standards : Cross-validate against certified impurities like MM0421.03 (dihydrochloride derivative) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model charge distribution on the bromine atom (e.g., Löwdin charges) and predict sites for nucleophilic attack.
- Solvent Effects : Simulate polar solvents (e.g., DMF) to assess stabilization of transition states. Compare with experimental kinetics (e.g., SN2 reactions with amines).
- Contradiction Resolution : If computational results conflict with experimental data (e.g., slower-than-predicted substitution), re-evaluate solvation models or consider steric hindrance from the methyl group on pyrazole .
Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer :
- Multi-Technique Validation : If NMR suggests a planar piperazine ring but X-ray shows puckering, perform variable-temperature NMR to assess conformational flexibility .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data and resolve discrepancies in bond lengths/angles .
- Synchrotron Data : Collect high-resolution (<1.0 Å) X-ray data to detect subtle structural features (e.g., disorder in the bromine position) .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via:
- HPLC : Track new peaks (degradants) over time .
- LC-MS : Identify degradation products (e.g., de-brominated analogs).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using UV spectroscopy .
- Recommendation : Store under inert gas at -20°C with desiccants to minimize hydrolysis/oxidation .
Q. What are the challenges in elucidating the reaction mechanism for piperazine-ring functionalization in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated piperazine (e.g., D8-piperazine) to determine rate-limiting steps in alkylation/acylation reactions.
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species during reactions.
- Controlled Experiments : Compare reactivity with/without steric hindrance (e.g., 2-methyl vs. 2-H pyrazole derivatives) to assess steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
